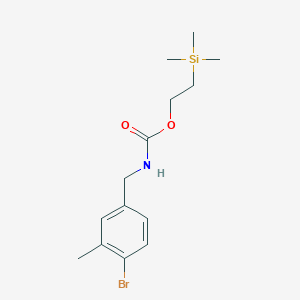

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate

Description

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate is a carbamate derivative featuring a 4-bromo-3-methylbenzyl group linked to a 2-(trimethylsilyl)ethyl moiety. Carbamates are widely employed in organic synthesis as protecting groups for amines due to their stability under acidic and basic conditions, as well as their selective deprotection profiles . The trimethylsilyl (TMS) group in this compound serves as a hydrolytically labile protecting group, which can be cleaved under mild fluoride-based conditions (e.g., tetrabutylammonium fluoride, TBAF) to release the parent amine or alcohol . The 3-methyl group contributes steric bulk, which may influence regioselectivity in subsequent reactions.

Properties

IUPAC Name |

2-trimethylsilylethyl N-[(4-bromo-3-methylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrNO2Si/c1-11-9-12(5-6-13(11)15)10-16-14(17)18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJZIJOTXPJCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC(=O)OCC[Si](C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate typically involves the reaction of 4-bromo-3-methylbenzylamine with 2-(Trimethylsilyl)ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield the iodinated derivative.

Hydrolysis: The primary amine and carbon dioxide are the major products.

Scientific Research Applications

The compound 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, material science, and agricultural chemistry, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate is characterized by the following chemical properties:

- Molecular Formula : C12H18BrN1O2Si

- Molecular Weight : 303.25 g/mol

- CAS Number : 3014395

This compound features a trimethylsilyl group, which enhances its lipophilicity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.

Drug Development

The compound has been utilized as an intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been involved in the synthesis of inhibitors targeting specific enzymes, such as Bruton's tyrosine kinase, which plays a critical role in B-cell signaling pathways related to various cancers .

Anticancer Agents

Research indicates that derivatives of this compound can exhibit significant anticancer activity. In a study focusing on the synthesis of α-aryl tetramic acids, compounds derived from 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate demonstrated potent inhibition against cancer cell lines, suggesting its potential role as a scaffold for anticancer drug development .

Case Study: Synthesis of Anticancer Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Tetramic Acid Derivative | Ki = 8 µM against FVIIa | |

| Btk Inhibitor | Significant reduction in tumor growth |

Polymer Chemistry

The trimethylsilyl group enhances the compatibility of this compound with various polymers, making it a valuable additive in polymer formulations. It can improve the mechanical properties and thermal stability of polymer matrices.

Coatings and Adhesives

Due to its chemical stability and ability to form strong bonds, this compound is being explored for use in coatings and adhesives, particularly those requiring enhanced durability and resistance to environmental factors.

Pesticide Development

The compound's ability to modify biological activity makes it a candidate for developing new pesticides. Its derivatives have shown promise as effective agents against various agricultural pests, contributing to sustainable farming practices.

Fertilizer Formulation

In agricultural applications, compounds like 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate are being investigated for their potential to enhance nutrient uptake in plants, thereby improving crop yields.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate involves its ability to act as a protecting group for amines. The trimethylsilyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon removal of the protecting group, the amine can participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of silyl-protected carbamates and esters. Key analogues include:

Reactivity and Stability

- Trimethylsilyl (TMS) vs. tert-Butyldimethylsilyl (TBDMS):

The TMS group in 2-(trimethylsilyl)ethyl carbamates is less sterically hindered than TBDMS-protected analogues (e.g., compound 6c in ), enabling faster deprotection under milder conditions (e.g., TBAF at 0°C vs. harsher acidic conditions for TBDMS). However, TMS derivatives are more prone to unintended hydrolysis in protic solvents compared to TBDMS . - Electrophilic Reactivity: The 4-bromo substituent in the target compound enhances its utility in cross-coupling reactions compared to non-halogenated analogues (e.g., 3-(hydroxymethyl)-2-[1-(trimethylsilyl)ethyl]furan ), which lack electrophilic handles.

Stability Under Reaction Conditions

- Thermal Stability:

The carbamate backbone is stable at temperatures up to 100°C, similar to TMS-ethyl sulfones . In contrast, TBDMS ethers (e.g., compound 6c ) decompose at higher temperatures (>120°C). - Solvent Compatibility: Compatible with polar aprotic solvents (e.g., dichloromethane, THF), but prolonged exposure to water or alcohols leads to gradual TMS cleavage, unlike TBDMS derivatives, which exhibit superior hydrolytic stability .

Biological Activity

The compound 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate is a derivative of carbamate, which has garnered attention due to its potential biological activities. Carbamates are known for a variety of pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The structure of 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate can be depicted as follows:

This compound features a trimethylsilyl group, a bromine atom, and a carbamate functional group, which contribute to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that carbamates exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate can inhibit the growth of various bacteria, including multidrug-resistant strains .

- Anticancer Potential : The compound's structure suggests potential activity against cancer cells. Studies focusing on similar compounds have demonstrated that modifications in the carbamate structure can enhance cytotoxic effects on cancer cell lines . The presence of bromine and silyl groups may influence the interaction with cellular targets involved in proliferation and apoptosis.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to modulate sigma receptors, which are implicated in neuroprotection and neuroplasticity . This suggests that 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate may also exhibit neuroprotective properties.

Antimicrobial Studies

A study conducted by Martelli et al. explored the antibacterial effects of various carbamate derivatives, including those modified with trimethylsilyl groups. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 2 mg/L against resistant strains like MRSA .

Anticancer Activity

In research by Rui et al., compounds structurally related to 2-(Trimethylsilyl)ethyl 4-bromo-3-methylbenzylcarbamate were evaluated for their anticancer properties. Their findings indicated significant cytotoxicity against breast and renal cancer cell lines, suggesting that modifications in the carbamate structure could enhance antitumor activity .

Neuroprotective Mechanisms

Studies on sigma receptor modulators revealed that compounds with bulky substituents could effectively bind to sigma receptors, leading to potential neuroprotective effects. This aligns with findings on related compounds suggesting that they may mitigate neurodegenerative processes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.